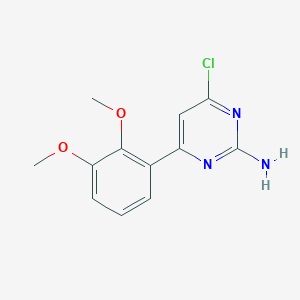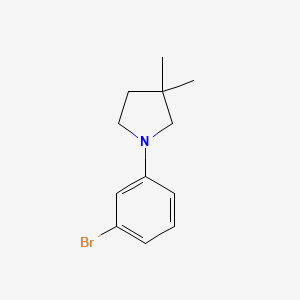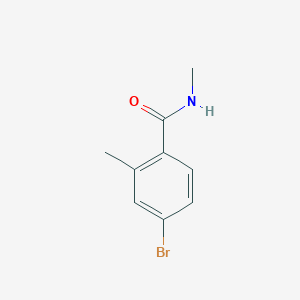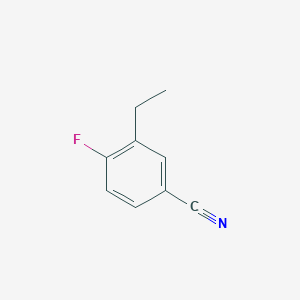![molecular formula C10H11F3N4O2 B1443185 2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate CAS No. 1258639-78-9](/img/structure/B1443185.png)
2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate
Descripción general
Descripción
“2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate” is a synthetic compound with the CAS Number: 1258639-78-9 . It has a molecular weight of 276.22 . The compound is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH).
Molecular Structure Analysis
The IUPAC name of the compound is 2,2,2-trifluoroethyl 1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-ylcarbamate . The InChI code is 1S/C10H11F3N4O2/c1-7-5-8(17(16-7)4-2-3-14)15-9(18)19-6-10(11,12)13/h5H,2,4,6H2,1H3,(H,15,18) .It is stored at room temperature . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
- Novel derivatives incorporating the trifluoromethyl group and pyrazole moiety have been synthesized and evaluated for their antibacterial and fungicidal activities. These studies demonstrate the potential of such compounds in developing new antimicrobial agents. For instance, compounds have shown significant activity against bacterial strains and fungal pathogens, indicating their potential utility in addressing antimicrobial resistance (Prasad, 2021; Weidong et al., 2004).
Inhibition of Enzymes
- Research on the inhibition of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in glucose metabolism, by compounds with a trifluoromethyl and pyrazole structure, indicates their potential as therapeutic agents for managing conditions like type 2 diabetes. The inhibitory activity of these compounds provides insights into their mechanism of action and potential pharmacological benefits (Rudnitskaya et al., 2009).
Synthesis and Chemical Characterization
- The synthesis of various compounds with the trifluoromethyl group and pyrazole moiety has been extensively studied, showcasing diverse methodologies and the resulting compounds' chemical properties. These studies contribute to the field of organic chemistry by providing new routes for synthesizing complex molecules and understanding their structure-activity relationships (Gonçalves et al., 2016; Bonacorso et al., 2016).
Mechanoluminescent Materials
- Compounds with the trifluoromethyl group and pyrazole structure have been investigated for their mechanoluminescent properties, indicating potential applications in the development of new materials for sensors, displays, and lighting. This research area opens up new possibilities for the use of such compounds in advanced technologies and smart materials (Huang et al., 2013).
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N4O2/c1-7-5-8(17(16-7)4-2-3-14)15-9(18)19-6-10(11,12)13/h5H,2,4,6H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCAKUKDOYOUAQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)OCC(F)(F)F)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-[1-(2-cyanoethyl)-3-methyl-1H-pyrazol-5-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylmethanol](/img/structure/B1443103.png)
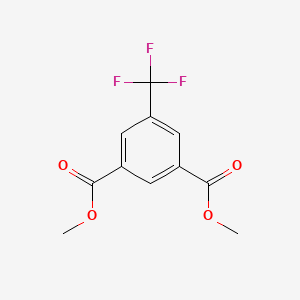
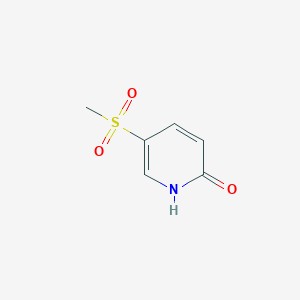
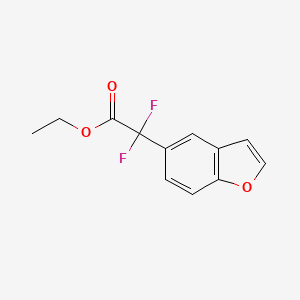
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-[(3-methylphenyl)methoxy]phenyl]-](/img/structure/B1443110.png)
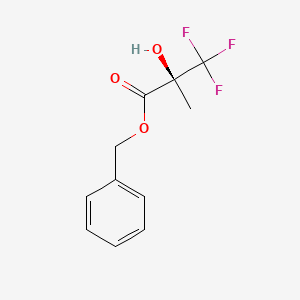
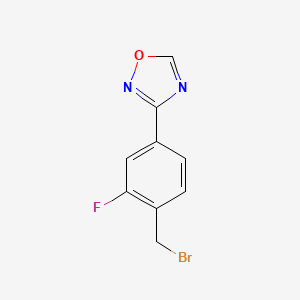
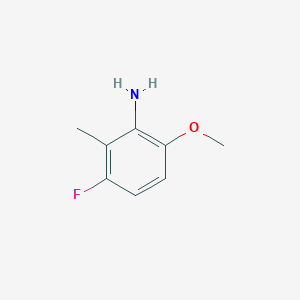
![2-Formyl-5,6-dihydro-8H-imidazo[1,2-a]pyrazine-7-carboxylic acid tert-butyl ester](/img/structure/B1443114.png)
